(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
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Overview
Description
“(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate” is a chemical compound with the molecular formula C15H19N3O71. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, it’s worth noting that compounds of this nature are often synthesized in a laboratory setting for research purposes1.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H19N3O71. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound. It’s important to note that the reactions it undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.33 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Scientific Research Applications
In environmental toxicology, research focuses on the transformation products of nitro musk fragrances in aquatic environments, underscoring the importance of such compounds in evaluating environmental pollution and the effects of nitroaromatic compounds in water bodies (Rimkus et al., 1999). This research provides insight into the persistence and transformation of nitroaromatic compounds in aquatic systems and their potential impacts on environmental health.
Safety science explores the hazards associated with the inadvertent mixing of nitric acid and isopropanol, highlighting the importance of understanding chemical reactivity and the prevention of industrial accidents. The nitrophenyl group's reactivity plays a role in such contexts, demonstrating the significance of chemical knowledge in ensuring safety in industrial and laboratory settings (Hedlund et al., 2014).
In the pharmaceutical field, the compound is relevant to the study of nitisinone's degradation products, offering insights into the stability and degradation pathways of pharmaceutical compounds. This is crucial for the development of safe and effective medications, as well as understanding the environmental fate of pharmaceuticals (Barchańska et al., 2019).
Lastly, the advanced oxidation processes highlight the compound's relevance in the degradation of pollutants, such as acetaminophen, in water treatment technologies. This underscores the compound's importance in environmental engineering and the development of technologies for pollution control (Qutob et al., 2022).
Safety And Hazards
As this compound is intended for research use only and not for human or veterinary use1, it should be handled with appropriate safety measures in a controlled laboratory environment. Specific safety and hazard information was not available in the resources I found.
Future Directions
The future directions for this compound would likely depend on the outcomes of ongoing research. As it’s used for research purposes1, it could potentially be involved in a variety of studies in the future.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed or specific information, consulting primary literature or a chemical database may be helpful.
properties
IUPAC Name |
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSHRILCLONAA-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427008 |
Source
|
Record name | CTK8G1605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
CAS RN |
38605-58-2 |
Source
|
Record name | CTK8G1605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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